molecular formula C23H17N3O2S B14960062 3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B14960062
M. Wt: 399.5 g/mol
InChI Key: XXBNSCJYAPDRES-UHFFFAOYSA-N
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Description

3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a phenyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of benzamide groups further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the condensation of benzoyl chloride with ammonia to form benzamide . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines .

Scientific Research Applications

3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity . These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

IUPAC Name

3-benzamido-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C23H17N3O2S/c27-21(17-10-5-2-6-11-17)24-19-13-7-12-18(14-19)22(28)26-23-25-20(15-29-23)16-8-3-1-4-9-16/h1-15H,(H,24,27)(H,25,26,28)

InChI Key

XXBNSCJYAPDRES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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